3-(Dimethylamino)propanal

Beschreibung

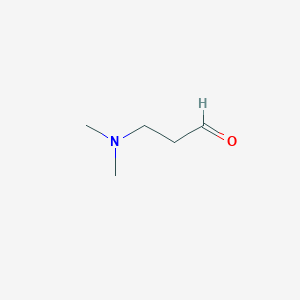

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(dimethylamino)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6(2)4-3-5-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZKLTJTSQMAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338149 | |

| Record name | 3-(dimethylamino)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70058-23-0 | |

| Record name | 3-(Dimethylamino)propanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70058-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(dimethylamino)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for 3 Dimethylamino Propanal

Established Synthetic Routes for 3-(Dimethylamino)propanal

The synthesis of this compound can be achieved through various chemical reactions, including classic named reactions and modern synthetic strategies. These routes offer flexibility in precursor selection and reaction conditions.

Mannich Reaction Applications in this compound Synthesis

The Mannich reaction is a cornerstone in the synthesis of aminoalkyl compounds. nih.gov It is a type of aminoalkylation that involves the reaction of a compound with an active hydrogen atom (an enolizable carbonyl compound), formaldehyde (B43269), and a primary or secondary amine. nih.gov In the context of this compound synthesis, a suitable enolizable aldehyde or its equivalent would react with formaldehyde and dimethylamine (B145610). The reaction proceeds through the formation of a dimethylaminomethyl cation (an Eschenmoser salt precursor), which then reacts with the enol form of the starting aldehyde to yield the target β-amino aldehyde. The use of secondary amines like dimethylamine is most common in this reaction. nih.gov Ketonic Mannich bases, such as 3-dimethylamino-1-(thiophen-2-yl)propan-1-one, are valuable intermediates themselves, synthesized from the corresponding ketone, formaldehyde, and dimethylamine hydrochloride, and can be used to generate diverse chemical libraries. chem-soc.siresearchgate.net

Nucleophilic Substitution and Condensation Reactions for Dimethylamino Group Introduction

Nucleophilic substitution provides a direct method for introducing the dimethylamino group onto a propanal backbone. This typically involves reacting a propanal derivative containing a leaving group at the 3-position (e.g., 3-chloropropanal) with dimethylamine. The dimethylamine acts as the nucleophile, displacing the leaving group to form the C-N bond and yield this compound. The efficiency of this reaction is highly dependent on the choice of solvent and temperature.

Condensation reactions are also employed. For instance, the reaction of dimethylamine with acrolein can be a route to produce related compounds like 3-(Dimethylamino)-1-propanol, which can then be oxidized to the desired aldehyde. lookchem.com

Reductive Amination Approaches for this compound Synthesis

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. d-nb.info This two-step process begins with the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would typically involve a precursor dicarbonyl compound, such as 1,3-propanedial, reacting with dimethylamine. The initial reaction would form an enamine, which is then selectively reduced to afford the final product. Various reducing agents can be employed, such as sodium cyanoborohydride or catalytic hydrogenation. nih.gov While direct synthesis of this compound via this method is plausible, specific examples in the literature often point to the synthesis of related structures, such as 3-(Dimethylamino)-2,2-dimethylpropanal from 2,2-dimethylpropanal and dimethylamine. ontosight.ai

Utilizing Isobutyraldehyde, Dimethylamine, and Formaldehyde as Precursors

A specific and industrially significant application of the Mannich reaction involves the synthesis of the related compound, 3-dimethylamino-2,2-dimethylpropanal, using isobutyraldehyde, dimethylamine, and formaldehyde as precursors. google.comscispace.comgoogle.com In this process, the reactants are combined, typically in a pressure vessel, and heated. google.comgoogle.com A key innovation for this industrial-scale synthesis was the discovery that conducting the reaction at a pH between 9 and 11 circumvents many issues associated with acidic conditions, such as the trimerization of isobutyraldehyde, which significantly reduces the yield. google.com This alkaline condition allows for the production of the aminoaldehyde in high selectivity. google.com

Table 1: Summary of Synthetic Routes for this compound and Related Compounds

| Methodology | Primary Precursors | Reaction Type | Key Conditions/Features |

|---|---|---|---|

| Mannich Reaction | Enolizable Aldehyde, Formaldehyde, Dimethylamine | Aminoalkylation | Formation of an Eschenmoser-type salt intermediate. nih.gov |

| Nucleophilic Substitution | 3-halopropanal, Dimethylamine | Substitution | Requires a good leaving group on the propanal backbone. |

| Reductive Amination | 1,3-propanedial, Dimethylamine | Imine/Enamine formation followed by reduction | In-situ reduction of the intermediate. d-nb.infoontosight.ai |

| Mannich (Industrial Variant) | Isobutyraldehyde, Dimethylamine, Formaldehyde | Aminoalkylation | Produces 3-dimethylamino-2,2-dimethylpropanal; performed at alkaline pH (9-11). google.comgoogle.com |

Reaction Parameters and Optimization Studies in this compound Synthesis

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound, minimizing byproduct formation, and ensuring the process is efficient and scalable.

Influence of Temperature on Yield and Purity

Temperature is a critical parameter that significantly influences the rate, yield, and purity of the final product in the synthesis of this compound.

For nucleophilic substitution and condensation reactions, the temperature is carefully controlled, often within a range of 20–60°C. Research indicates that operating at lower temperatures within this range is beneficial for minimizing side reactions such as over-alkylation or polymerization, thereby enhancing the purity of the isolated product.

Conversely, the industrial synthesis of the related 3-dimethylamino-2,2-dimethylpropanal from isobutyraldehyde, formaldehyde, and dimethylamine is conducted at a considerably higher temperature range of 80 to 120°C. google.comgoogle.com In this specific process, the reaction is carried out in a pressure vessel for 1 to 6 hours, with the reaction time being dependent on the chosen temperature. google.comgoogle.com Stepwise temperature control, for example, starting at 25°C and gradually heating to 50°C, has been reported as a strategy to stabilize intermediates and reduce byproducts by as much as 20%.

Table 2: Influence of Temperature on Synthesis

| Synthesis Method | Typical Temperature Range | Effect on Reaction | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 20–60°C | Lower temperatures reduce side reactions and improve purity. | |

| Mannich (Industrial Variant) | 80–120°C | Higher temperatures are used for this specific industrial process to drive the reaction. Reaction time is inversely related to temperature. | google.comgoogle.com |

| Optimized General Synthesis | 25°C to 50°C (Stepwise) | Gradual heating can stabilize intermediates and reduce byproduct formation. |

Solvent Polarity Effects on Reaction Outcomes

The choice of solvent plays a pivotal role in the synthesis of this compound, impacting both reaction rates and stereochemical outcomes. The polarity of the solvent can significantly influence the nucleophilicity of reactants.

Polar Solvents : The dimethylamino group enhances the compound's solubility in polar solvents like water and methanol (B129727). Research indicates that polar aprotic solvents, such as tetrahydrofuran (B95107) (THF), can enhance nucleophilicity, which is beneficial in reactions like the introduction of the dimethylamino group. Anhydrous THF is often selected to improve reactivity in specific synthetic steps.

Nonpolar Solvents : Solubility decreases in nonpolar solvents such as hexane.

Stereochemical Influence : In the synthesis of derivatives, solvent selection can dictate the stereochemistry of the final product. For instance, in the synthesis of 2-cyclopropyl-3-(dimethylamino)-1-propanol, polar aprotic media like THF favor certain attack trajectories, leading to specific diastereomeric ratios. smolecule.com Conversely, using ethereal solvents such as tert-butyl methyl ether can invert the stereochemical outcome due to dielectric screening effects. smolecule.com

A wide range of solvents can be employed depending on the specific reaction, including hydrocarbons (toluene, xylene), halogenated solvents (methylene chloride), esters (ethyl acetate), and aprotic polar solvents (dimethylformamide, acetonitrile). google.comgoogle.com

Catalyst Selection and Its Impact on Synthesis Efficiency

Catalysts are fundamental to the efficient synthesis of this compound and its derivatives, often determining the reaction's viability and yield.

Acid and Base Catalysts : The synthesis of this compound can be critically influenced by acid or base catalysts. These are commonly used in condensation reactions, such as the Mannich reaction. adichemistry.com

Metal Catalysts : Various metal catalysts have been shown to be effective in the synthesis of propanal derivatives and related structures. Palladium (Pd) on carbon is a common choice for hydrogenation steps, while palladium or molybdenum catalysts have been used in multi-step syntheses of 3-propanal derivatives. researchgate.net In the synthesis of related enaminones, which share a similar structural motif, metal halides like Gallium(III) iodide (GaI3) have proven to be highly effective. researchgate.net Furthermore, ruthenium (Ru)-based catalysts are utilized in complex reactions like olefin metathesis to create functionalized derivatives. mdpi.com

Organocatalysts : In some synthetic routes for related compounds, ambifunctional organocatalysts such as 2-guanidinoacetic acid have been employed to promote efficient reactions under solvent-free conditions. researchgate.net

The selection of an appropriate catalyst is essential for optimizing yield and minimizing side reactions.

pH Control in Specific Synthetic Pathways (e.g., Mannich Reaction)

Precise pH control is critical, particularly in the Mannich reaction, a common method for synthesizing β-aminocarbonyl compounds like this compound. adichemistry.com This reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde and a secondary amine like dimethylamine. adichemistry.com

Acidic Conditions : Traditionally, the Mannich reaction is conducted under acidic conditions (pH < 7). adichemistry.comgoogle.com The presence of an acid facilitates the formation of a key reactive intermediate, the Eschenmoser's salt or a related iminium ion, from formaldehyde and the amine. adichemistry.com Protonation of the dimethylamino group at a low pH (e.g., <4) can increase the electrophilicity of the aldehyde, thereby accelerating condensation reactions.

Alkaline Conditions : However, performing the reaction in an acidic medium can have significant disadvantages, especially on an industrial scale. google.com Research has demonstrated that the synthesis of a derivative, 3-dimethylamino-2,2-dimethylpropanal, can be successfully achieved at a pH of 9 to 11. google.comgoogle.com This approach avoids the problems associated with acidic environments. google.com Similarly, pH control between 8 and 10 is recommended for related reductive amination or alkylation steps to prevent side reactions.

The table below summarizes key parameters for the synthesis of this compound and its derivatives.

| Parameter | Condition/Reagent | Effect/Purpose | Source |

|---|---|---|---|

| Solvent | Polar Aprotic (e.g., THF, DMF) | Enhances nucleophilicity and reactivity. | |

| Solvent | Ethereal (e.g., tert-butyl methyl ether) | Influences stereochemical outcome through dielectric screening. | smolecule.com |

| Catalyst | Acid/Base | Catalyzes condensation reactions like the Mannich reaction. | |

| Catalyst | Palladium (Pd), Molybdenum (Mo) | Used in multi-step syntheses of propanal derivatives. | researchgate.net |

| pH Control | Acidic (pH < 7) | Traditional condition for Mannich reaction; forms reactive iminium ion. | adichemistry.comgoogle.com |

| pH Control | Alkaline (pH 9-11) | Avoids disadvantages of acidic medium in industrial-scale Mannich reactions. | google.comgoogle.com |

Derivatization Strategies and Novel Compound Generation

This compound serves as a valuable building block for generating a wide array of novel compounds through various derivatization strategies.

Synthesis of Derivatives with Enhanced Biological Activity

The structural backbone of this compound is a key feature in many biologically active molecules. Derivatization is a common strategy to synthesize compounds with potential therapeutic or agricultural applications.

Pharmaceutical Intermediates : The compound is an important intermediate in the synthesis of various pharmaceuticals. ontosight.ai Its structural similarity to known antidepressants suggests its potential use in creating molecules that modulate neurotransmitter systems. Mannich bases derived from related structures are known to have significant pharmacological activity, including antimicrobial and anticancer properties. adichemistry.comsmolecule.com

Plant Growth Regulators : Research has pointed to its application in synthesizing plant growth hormones, indicating a role in agriculture.

Bioactive Heterocycles : The core structure is used to build more complex, biologically active heterocyclic systems. For example, derivatives have been incorporated into quinoxaline (B1680401) scaffolds, which are explored for their fluorescent properties and potential use in cell imaging. rsc.org

Chiral Derivatization and Stereoselective Synthesis

The creation of chiral molecules is crucial in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. uni-muenchen.de Stereoselective synthesis allows for the targeted production of a single, desired enantiomer.

Synthesis of Chiral Alcohols : The chiral alcohol (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a valuable building block for synthesizing bioactive molecules, particularly those targeting neurological disorders. chemimpex.com Its synthesis demonstrates a successful application of creating a specific stereoisomer.

Methods of Stereoselective Synthesis : Accessing stereodefined molecules can be achieved through two main approaches: the separation of racemic mixtures or through enantioselective synthesis. uni-muenchen.de

Chiral Derivatization : This method involves reacting a racemic mixture with an optically active compound to form diastereomers. These diastereomers have different physical properties and can be separated by techniques like chromatography or recrystallization. uni-muenchen.de

Asymmetric Synthesis : This approach uses a chiral auxiliary—a group temporarily incorporated into the molecule to direct the stereochemical outcome of subsequent reactions. uni-muenchen.decaltech.edu After the desired transformations, the auxiliary is removed. uni-muenchen.de A patent for a novel stereospecific synthesis of an intermediate for the drug Tapentadol highlights a complex application of these principles. google.com

Formation of Complex Molecules Utilizing this compound as a Building Block

The reactivity of the aldehyde and the presence of the dimethylamino group make this compound a versatile building block for constructing more complex molecular architectures. chemimpex.comontosight.ai

Pharmaceutical Synthesis : The 3-(dimethylamino)propyl moiety is a key structural feature in many successful drugs. For example, the synthesis of analogues of the antidepressant Citalopram involves introducing this side chain via a Grignard reagent, (3-(dimethylamino)propyl)magnesium chloride, to a core structure. nih.gov

Heterocyclic Chemistry : The compound and its close relatives are used in the synthesis of various polyfunctional heteroaromatics. For instance, 2-aroyl-3-dimethylamino-2-propenenitriles, which are derived from a similar synthetic concept, serve as starting materials for complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines. clockss.org Similarly, N,N-dimethyl-propan-1,3-diamine, a related building block, is used to synthesize quinoxaline derivatives. rsc.org

The ability to incorporate the this compound structure into larger molecules underscores its importance in medicinal chemistry and organic synthesis.

Reactivity and Mechanistic Studies of 3 Dimethylamino Propanal

Aldehyde Group Reactivity in 3-(Dimethylamino)propanal

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. However, the reactivity of this group in this compound is modulated by the electronic influence of the dimethylamino group located at the γ-position.

Nucleophilic Addition Reactions

The cornerstone of aldehyde chemistry is the nucleophilic addition reaction, where a nucleophile attacks the electrophilic carbonyl carbon. This attack breaks the C=O pi bond, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.

In this compound, the dimethylamino group exerts a weak electron-donating inductive effect (-I effect) through the three-carbon chain. This effect slightly increases the electron density at the carbonyl carbon, thereby reducing its partial positive charge and making it marginally less electrophilic compared to an unsubstituted aldehyde like propanal. Consequently, under neutral or basic conditions, its reactivity towards strong nucleophiles (e.g., Grignard reagents, organolithiums) is expected to be slightly attenuated.

| Compound | Substituent at C3 | Inductive Effect of Substituent | Effect on Carbonyl Carbon Electrophilicity | Predicted Reactivity Towards Nucleophiles (Neutral Conditions) |

|---|---|---|---|---|

| Propanal | -H | Neutral (Reference) | Baseline | Standard |

| 3-Chloropropanal | -Cl | Electron-Withdrawing | Increased | Higher |

| This compound | -N(CH₃)₂ | Electron-Donating (weak) | Decreased | Lower |

Condensation Reactions and Their Acceleration by pH Modulation

Condensation reactions, such as the aldol (B89426) or Mannich reactions, are fundamental transformations for aldehydes. These reactions involve the formation of a new carbon-carbon bond. The reactivity of this compound in such reactions is highly dependent on the pH of the medium, which can be leveraged to accelerate the reaction.

The Mannich reaction, a three-component condensation of an aldehyde, an amine, and an enolizable carbonyl compound, is particularly relevant. In this context, this compound can act as the amine and/or aldehyde component. The reaction mechanism typically begins with the formation of an iminium ion from the amine and an aldehyde.

Modulating the pH provides a powerful tool to control the reaction pathway. While some related condensation reactions are performed under basic conditions (pH 9-11), acidic conditions can dramatically accelerate the process by altering the electronic nature of the this compound molecule. At a low pH, the dimethylamino group becomes protonated, which, as discussed in section 3.2.2, significantly enhances the electrophilicity of the aldehyde and makes it more susceptible to attack by even weak nucleophiles like enols.

Dimethylamino Group Reactivity and Influence

The tertiary amine functionality is a defining feature of this compound, imparting basicity and nucleophilicity to the molecule and profoundly influencing the reactivity of the aldehyde group through protonation.

Basicity and Nucleophilicity Contributions

The lone pair of electrons on the nitrogen atom makes the dimethylamino group a Lewis base, capable of accepting a proton. While the specific pKa of this compound is not widely reported, it is expected to be in the typical range for tertiary amines. For instance, the structurally related compound 7-(dimethylamino)-2-fluorenesulfonate has a ground state pKa of 4.51, indicating that the dimethylamino group will be significantly protonated in moderately acidic solutions. This basicity allows the molecule to participate in acid-base chemistry. The nitrogen lone pair also allows the group to act as a nucleophile, for example, by attacking an external electrophile or participating in the formation of an iminium ion intermediate during a Mannich reaction.

Protonation Effects on Electrophilicity of the Aldehyde

The most significant interaction between the two functional groups occurs under acidic conditions. When the pH of the solution is below the pKa of the amine, the dimethylamino group is protonated to form a dimethylammonium cation, [-CH₂-N⁺H(CH₃)₂].

This transformation has a profound electronic consequence:

Neutral Form (High pH): The unprotonated dimethylamino group is a weak electron-donating group.

Protonated Form (Low pH): The protonated dimethylammonium group, with its formal positive charge, becomes a strong electron-withdrawing group.

This powerful inductive effect withdraws electron density from the propyl chain, which in turn withdraws density from the carbonyl carbon. This "activation" dramatically increases the partial positive charge on the carbonyl carbon, making it a much stronger electrophile. As a result, the aldehyde becomes highly susceptible to attack by weak nucleophiles that might not react under neutral or basic conditions. This principle of acid catalysis is a common strategy to enhance carbonyl reactivity.

| Condition | Amino Group State | Electronic Effect of Amino Group | Aldehyde Carbon Electrophilicity | Favored Reaction Pathway |

|---|---|---|---|---|

| High pH (e.g., pH > 8) | Neutral (-N(CH₃)₂) | Weakly Electron-Donating | Lower | Nucleophilic attack by strong nucleophiles |

| Low pH (e.g., pH < 4) | Protonated (-N⁺H(CH₃)₂) | Strongly Electron-Withdrawing | Higher (Activated) | Accelerated nucleophilic addition/condensation |

| Compound | Partial Charge on Carbonyl Carbon (Neutral) | Partial Charge on Carbonyl Carbon (Protonated) | Increase in Positive Character |

|---|---|---|---|

| Formaldehyde (B43269) | +0.370 | +0.584 | +0.214 |

| Acetaldehyde | +0.352 | +0.528 | +0.176 |

| Propanal | +0.353 | +0.523 | +0.170 |

| Acetone (Ketone) | +0.377 | +0.512 | +0.135 |

| Data adapted from computational studies on carbonyl activation. The values represent Mulliken partial charges and demonstrate the significant increase in electrophilicity upon protonation. |

Role in Acid-Base Reactions

As a consequence of its basicity, this compound readily participates in acid-base reactions. In the presence of an acid (HA), it establishes an equilibrium, forming its conjugate acid, the 3-(dimethylammonio)propanal cation, and the conjugate base of the acid (A⁻).

Reaction Equation: (CH₃)₂N-CH₂CH₂CHO + HA ⇌ [(CH₃)₂N⁺H-CH₂CH₂CHO] + A⁻

The position of this equilibrium is governed by the pKa of the amine and the pH of the solution. This behavior is fundamental to its role in pH-modulated reactions, where its function as a base directly controls its electronic influence on the distal aldehyde group.

Reaction Mechanisms of this compound in Complex Systems

The reactivity of this compound, a tertiary amine, in complex systems is often understood by studying analogous compounds, particularly in the context of acid gas absorption, such as carbon dioxide (CO2) capture. As a tertiary amine, it lacks a hydrogen atom on the nitrogen, which dictates its reaction pathways compared to primary and secondary amines. In aqueous solutions, tertiary amines primarily act as catalysts for the hydrolysis of CO2, leading to the formation of bicarbonate.

Studies in CO2 Absorption Kinetics with Amines Analogous to this compound

The study of CO2 absorption kinetics is crucial for developing efficient carbon capture technologies. While direct kinetic studies on this compound are not extensively documented in the provided search results, research on structurally similar tertiary amines, such as 3-dimethylamino-1-propanol (B49565) (3DMA1P), 1-dimethylamino-2-propanol (B140979) (1DMA2P), and N-methyldiethanolamine (MDEA), provides significant insights into its expected behavior.

Further research on 1DMA2P, another structural analog, has shown it to possess superior characteristics over the conventional tertiary amine MDEA, including higher kinetics of CO2 absorption, good solvent capacity, and lower energy requirements for regeneration. The reaction rate of CO2 with dimethylmonoethanolamine (DMMEA) was found to be higher than that with MDEA, with the reaction being well-described by the base catalysis of the CO2 hydration mechanism.

The table below summarizes kinetic data for amines analogous to this compound, illustrating the influence of structure on reactivity.

| Amine | System | Temperature (K) | Second-Order Rate Constant (m³/mol·s) | Reference |

| 3-(Dimethylamino)-1-propylamine (DMAPA) | Aqueous | 298.15 | 9.70 | |

| Monoethanolamine (MEA) | Aqueous | 298.15 | ~4.0 | |

| 2-Amino-2-methyl-1-propanol (AMP) | Aqueous | 298.15 | ~1.0 | |

| N-Methyldiethanolamine (MDEA) | Aqueous | 298 | ~0.03 | |

| 1-Dimethylamino-2-propanol (1DMA2P) | Aqueous | 298 | ~0.1 |

This table is interactive. Click on the headers to sort the data.

The data indicate that amines with both primary and tertiary functional groups, like DMAPA, exhibit significantly faster kinetics than simple primary or tertiary amines alone. The activation energy for the reaction of CO2 with aqueous DMAPA was found to be 39.47 kJ·mol⁻¹, which is lower than that for the widely used monoethanolamine (MEA), suggesting a more favorable reaction kinetic profile.

Zwitterion and Termolecular Mechanisms in Gas Absorption Processes

The reaction between CO2 and alkanolamines is generally explained by two primary mechanisms: the zwitterion mechanism and the termolecular mechanism.

The zwitterion mechanism , first proposed by Caplow and later reintroduced by Danckwerts, is widely used to describe the reaction between CO2 and primary or secondary amines. It involves a two-step process:

The amine's nucleophilic nitrogen atom attacks the electrophilic carbon atom of the CO2 molecule, forming an unstable zwitterion intermediate (R¹R²N⁺HCOO⁻).

This zwitterion is then deprotonated by a base (B) present in the solution, such as another amine molecule, water, or a hydroxyl ion, to form a stable carbamate (B1207046) and a protonated base (BH⁺).

For primary and secondary amines, this mechanism is generally accepted. However, for tertiary amines like this compound, which lack a proton on the nitrogen atom, direct carbamate formation is not possible. Instead, they are believed to catalyze the hydration of CO2 to form bicarbonate (HCO₃⁻) and a protonated amine. The most accepted mechanism for this involves the formation of a hydrogen bond between the tertiary amine and a water molecule, which increases water's reactivity towards CO2.

The termolecular mechanism proposes a single-step reaction where the amine and CO2 react concurrently with a base, avoiding the formation of a distinct zwitterion intermediate. Some studies suggest this mechanism can also successfully correlate experimental kinetic data for CO2 reactions with amines. Both the zwitterion and termolecular mechanisms have been used to model the reaction kinetics of CO2 with 3-(dimethylamino)-1-propylamine (DMAPA) in both aqueous and methanol (B129727) systems.

A unified mechanism suggests that the nucleophilic attack of CO2 by an amine requires the catalytic assistance of a Brønsted base through a six-membered transition state to facilitate proton transfer. This model can describe the interactions of CO2 with amines and water under various conditions.

Influence of Steric Hindrance on Reactivity

Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. In the context of CO2 capture, it is a critical factor influencing the reaction chemistry by moderating the formation of carbamate and bicarbonate products.

Amines with bulky substituents near the nitrogen atom are known as sterically hindered amines. This structural feature has several important consequences for CO2 absorption:

Unstable Carbamate Formation: The bulky groups destabilize the carbamate formed after the initial reaction with CO2. This instability promotes the hydrolysis of the carbamate, releasing the original amine and forming bicarbonate.

Favorable Stoichiometry: The predominant formation of bicarbonate instead of carbamate changes the reaction stoichiometry. The carbamate pathway requires two moles of amine per mole of CO2, whereas the bicarbonate pathway has a more efficient 1:1 stoichiometry.

Higher Loading Capacity: As a result of the 1:1 reaction ratio, sterically hindered amines can achieve higher theoretical CO2 loading capacities (moles of CO2 absorbed per mole of amine) compared to non-hindered primary and secondary amines.

Applications of 3 Dimethylamino Propanal in Advanced Chemical Research

Organic Synthesis Applications

In the realm of organic synthesis, 3-(Dimethylamino)propanal serves as a fundamental building block, an intermediate for specialized chemicals, and a participant in catalytically driven reactions.

Use as a Building Block for Diverse Organic Compounds

The dual reactivity of this compound, stemming from its aldehyde and dimethylamino functionalities, establishes it as a versatile precursor for constructing a wide array of complex organic molecules. The electron-donating nature of the dimethylamino group enhances the reactivity of the aldehyde, making it a prime candidate for nucleophilic addition and condensation reactions. This inherent reactivity allows for its incorporation into larger molecular frameworks, particularly in the synthesis of heterocyclic compounds. For instance, derivatives conceptually similar to this compound, such as 2-aroyl-3-dimethylamino-2-propenenitriles, are employed as starting materials for the synthesis of complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines. The ability to readily participate in such transformations underscores its importance as a foundational element in the synthesis of diverse chemical architectures.

Intermediacy in the Synthesis of Specialty Chemicals

This compound and its derivatives are key intermediates in the production of various specialty chemicals. Aminoaldehydes derived from structures like this compound are of significant interest for creating pharmaceuticals, plant growth hormones, fungicides, and herbicides. For example, the synthesis of a related compound, 3-dimethylamino-2,2-dimethylpropanal, is achieved through a Mannich reaction involving isobutyraldehyde, formaldehyde (B43269), and dimethylamine (B145610). This reaction is typically conducted under basic conditions (pH 9-11) at elevated temperatures (80-120°C). Such aminoaldehydes are then utilized in the preparation of more complex molecules like 3-aminopyridine (B143674) derivatives, 1,2-dihalopyridazines, and substituted imidazoles.

Medicinal Chemistry and Pharmaceutical Development

The structural motif of this compound is a recurring feature in a multitude of biologically active molecules, making it a compound of significant interest in medicinal chemistry and the development of new therapeutic agents.

Intermediate in Pharmaceutical Synthesis

The 3-(dimethylamino)propyl moiety is a critical structural component in numerous successful pharmaceutical drugs. Consequently, this compound and its derivatives serve as vital intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs). Its bifunctional nature allows for its strategic incorporation into complex drug scaffolds. For example, analogues of the antidepressant Citalopram have been synthesized by introducing the 3-(dimethylamino)propyl side chain via a Grignard reagent, (3-(dimethylamino)propyl)magnesium chloride, to a core molecular structure. This highlights the compound's role in building the necessary pharmacophores for desired biological activity.

Development of Therapeutic Agents (e.g., targeting neurological disorders)

A prominent application of this compound derivatives is in the synthesis of drugs targeting neurological disorders. A key example is the synthesis of the antidepressant duloxetine (B1670986). The chiral alcohol (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a crucial intermediate in the production of duloxetine. This intermediate is synthesized from a prochiral ketone, 3-(dimethylamino)-1-(2-thienyl)-1-propanone, through asymmetric reduction, which can be achieved via both biocatalytic and chemocatalytic methods. The synthesis of this specific stereoisomer is a critical step, as different enantiomers of a drug can exhibit vastly different pharmacological activities. Research has also explored the use of this compound derivatives in the development of potential treatments for Alzheimer's disease by reacting them with sym-triazines to modulate cholinesterase activity.

Exploration of Potential in Cancer Treatment

While direct studies on this compound for cancer treatment are not extensively documented, research into its structural analogs and related aminoaldehydes reveals significant potential in oncology. The exploration focuses on mechanisms such as inducing programmed cell death (apoptosis) and inhibiting the rapid growth of cancer cells.

Inducing Apoptosis and Inhibiting Cell Proliferation: Derivatives of this compound are being investigated for their anti-cancer properties. For example, the histone deacetylase (HDAC) inhibitor, 3-(4-dimethylamino phenyl)-N-hydroxy-2-propenamide, has demonstrated significant anti-proliferative effects in human breast cancer cells (MCF-7). This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis. The mechanism is linked to the increased expression of the CDK inhibitor p21(WAF1), highlighting the potential of such derivatives as novel chemotherapeutic agents. Similarly, other small molecule inhibitors have been shown to inhibit cancer cell proliferation by targeting specific pathways. For instance, inhibitors of Dimethylarginine dimethylaminohydrolase 1 (DDAH1) can suppress cell proliferation and reduce nitric oxide production in cancer cells. Furthermore, targeting the cleavage and polyadenylation specificity factor 3 (CPSF3) with small molecule inhibitors has been shown to decrease pancreatic cancer cell proliferation and arrest cells in the early S-phase of the cell cycle.

Aldehyde Dehydrogenase (ALDH) Inhibition: Aldehyde dehydrogenases (ALDHs) are a group of enzymes often overexpressed in various cancers, contributing to cancer cell proliferation and survival. Given that this compound is an aldehyde, its structural backbone is relevant to the design of ALDH inhibitors. Research on analogs of 4-(diethylamino)benzaldehyde (B91989) (DEAB), a known ALDH inhibitor, has led to the development of compounds with increased cytotoxicity against prostate cancer cell lines compared to the parent compound. Certain analogs showed potent inhibitory activity against specific ALDH isoforms like ALDH1A3 and ALDH3A1.

Table 1: Research Findings on Cancer Treatment Potential of Related Compounds

| Compound/Target | Cancer Type | Key Findings | Mechanism of Action |

|---|---|---|---|

| 3-(4-dimethylamino phenyl)-N-hydroxy-2-propenamide | Human Breast Cancer (MCF-7) | Showed potent growth inhibitory effects. | Induces cell cycle arrest and apoptosis; increases p21(WAF1) expression. |

| DDAH1 Inhibitors | Prostate Cancer | Inhibit cell proliferation and decrease nitric oxide production. | Increase intracellular levels of ADMA (asymmetric dimethylarginine). |

| CPSF3 Inhibitors (e.g., JTE-607) | Pancreatic Cancer | Decrease cell proliferation and clonogenicity. | Impairs histone processing, disrupts nucleosome assembly, and arrests cell cycle. |

| 4-(Diethylamino)benzaldehyde (DEAB) Analogs | Prostate Cancer | Increased cytotoxicity compared to DEAB; potent inhibition of specific ALDH isoforms. | Inhibition of aldehyde dehydrogenase (ALDH) enzymes. |

Structural Analogs in Drug Design

The 3-(dimethylamino)propyl moiety is a crucial pharmacophore found in numerous clinically significant drugs, particularly those active in the central nervous system (CNS).

Antidepressants: A significant area of research has been the incorporation of the this compound structural backbone into antidepressant agents. Analogs of 3-(dimethylamino)-1,1-diphenyl-2-propanol have been synthesized and evaluated for their potential as antidepressants, showing potent activity in animal models. Furthermore, the highly successful selective serotonin (B10506) reuptake inhibitor (SSRI) Citalopram and its active enantiomer, Escitalopram, feature a 1-(3-dimethylaminopropyl) group. Extensive structure-activity relationship (SAR) studies on Citalopram analogs have been conducted to explore interactions with the serotonin transporter (SERT), leading to the design of novel probes for its binding sites.

CNS-Active Compounds: The versatility of the aminoaldehyde structure makes it a valuable intermediate for producing a range of CNS-active compounds. The dimethylamino group is a common feature in many CNS drugs, as it often helps in crossing the blood-brain barrier. Research has focused on developing substituted phenylpyrimidine compounds that act as potent inhibitors of the excitatory amino acid glutamate, which are useful in treating CNS disorders like cerebral ischemic damage. Derivatives such as (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol serve as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders.

Table 2: Examples of Structural Analogs in Drug Design

| Drug/Analog Class | Therapeutic Area | Structural Relevance | Key Research Focus |

|---|---|---|---|

| Citalopram / Escitalopram | Antidepressant (SSRI) | Contains the 1-(3-dimethylaminopropyl) moiety. | Design of analogs to probe serotonin transporter (SERT) binding sites. |

| 3-amino-1,1-diaryl-2-propanols | Antidepressant | Direct structural analogs containing the dimethylamino group. | Evaluation of reserpine-prevention activity and reduced side effects. |

| (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol | Neurological Disorders | Chiral intermediate with a dimethylamino group. | Synthesis of drugs targeting neurotransmitter systems. |

Compounds Interfering with Phospholipid Metabolism

Structurally related compounds have been shown to interact with and alter cellular lipid metabolism. Dimethylaminoethylmethacrylate (DMAEMA), which contains a similar functional group, can be metabolized by cells and incorporated into phospholipids. Studies have shown that exposure of oral epithelial cells to sublethal concentrations of DMAEMA leads to the significant accumulation of dimethylphosphatidylethanolamine (DMPE), a phospholipid that is normally a transient and undetectable intermediate. This research indicates that the dimethylamino moiety can be recognized by cellular enzymatic pathways involved in phospholipid synthesis, leading to the formation of altered membrane lipids.

Agrochemical and Materials Science Applications

The reactivity of this compound also makes it a useful precursor in the synthesis of agrochemicals and advanced materials.

Precursor in Agrochemical Synthesis

Aminoaldehydes and their derivatives are important intermediates in the production of various agrochemicals, including pesticides and herbicides. The related compound, 3-dimethylamino-1-propanol (B49565), is explicitly mentioned as a precursor in the synthesis of these agents. Similarly, derivatives like 3-dimethylamino-2,2-dimethylpropanal are considered valuable intermediates for fungicides and herbicides. The dual functionality of these molecules allows for the construction of complex chemical structures required for potent biological activity in agricultural applications.

Role in Plant Growth Regulator Synthesis

Plant growth regulators (PGRs) are crucial for modern agriculture, used to control various aspects of plant development from seed germination to fruit ripening. Aminoaldehydes are recognized as interesting intermediates for the production of plant growth hormones. While specific pathways involving this compound are not detailed, its structure provides a versatile scaffold for synthesizing compounds that could mimic or interfere with the action of natural phytohormones like auxins and cytokinins, which regulate cell division, elongation, and differentiation.

Application in Polymer Synthesis

The dimethylamino group is particularly useful in materials science for creating functional polymers. A closely related and widely used monomer is N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA).

Cationic Polymer Films and Hydrogels: DMAPMA is used in surface-initiated reversible addition-fragmentation chain transfer (SI-RAFT) polymerization to create controllable cationic polymer films on surfaces like silicon wafers. These cationic polymers have various applications. Furthermore, DMAPMA is a key component in the synthesis of "smart" hydrogels. These hydrogels are often pH-responsive due to the protonation/deprotonation of the tertiary amine group, allowing them to swell or shrink in response to changes in their environment. This property makes them highly suitable for applications in drug delivery and as biomedical materials.

Table 3: Applications in Materials Science

| Application | Material/Compound | Key Feature/Function | Result |

|---|---|---|---|

| Cationic Polymer Films | Poly(N-[3-(Dimethylamino)propyl]methacrylamide) [poly(DMAPMA)] | Grown from surfaces via SI-RAFT polymerization. | Creation of densely grafted, controllable polymer films. |

| Hydrogels | Copolymers of N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) | pH-responsive due to the dimethylamino group. | "Smart" materials for controlled drug release and biomedical applications. |

| Perovskite Solar Cells | N-[(3-dimethylamino) propyl] methacrylamide (B166291) as an additive | Passivates surface defects and interacts with lead halide precursors. | Enhanced stability and efficiency of solar devices. |

Use in Chemical Vapor Deposition (CVD) Precursors

While direct utilization of this compound as a primary precursor in Chemical Vapor Deposition (CVD) is not extensively documented in current literature, its structural features suggest a significant potential role as a ligand in the synthesis of volatile metal-organic CVD precursors. The presence of both a coordinating dimethylamino group and an aldehyde functionality allows for the formation of stable chelate complexes with various metals. These complexes can exhibit the requisite volatility and thermal decomposition characteristics for successful thin-film deposition.

Research into related compounds, particularly those with chelating 3-dimethylamino-1-propyl ligands, provides a strong basis for inferring the potential applications of this compound in this field. These analogous compounds form stable, square-planar complexes with metals such as nickel(II), palladium(II), and platinum(II). The resulting metal complexes demonstrate properties desirable for CVD precursors, including volatility and the ability to undergo clean thermal decomposition to deposit thin metal films.

The aldehyde group in this compound offers a reactive site for modification, allowing for the synthesis of a wider variety of ligands. For instance, it can be reduced to an alcohol to form aminoalkoxide ligands, which are known to form volatile complexes with metals suitable for CVD. The thermal stability of such precursors is a critical factor, with studies on related copper(II) aminoalkoxide complexes indicating that the presence of tertiary amine groups can enhance thermal stability by avoiding decomposition pathways like dehydrogenation.

The general requirements for a successful CVD precursor include sufficient vapor pressure for transport to the substrate and clean decomposition at a suitable temperature. Metal-organic compounds are frequently employed as CVD precursors due to their potential for volatility and controlled decomposition. The chelation of this compound to a metal center can increase the volatility of the resulting complex by shielding the metal ion and reducing intermolecular interactions.

Detailed Research Findings:

Investigations into M[(CH₂)₃NMe₂]₂ complexes (where M = Ni, Pd, Pt), which feature a chelating 3-dimethylamino-1-propyl ligand, have yielded valuable insights. The platinum(II) complex, in particular, exhibits favorable properties for CVD applications. It can be sublimed at 40 °C and 5 mTorr and has a thermolysis onset temperature of 130 °C. Under CVD conditions at 200 °C, this precursor decomposes to deposit nanocrystalline platinum thin films. The primary decomposition mechanism is believed to involve β-hydrogen elimination and reductive elimination steps.

The following table summarizes the thermal properties of these related metal complexes, which can serve as a predictive model for complexes synthesized with this compound-derived ligands.

| Compound | Decomposition Temperature (°C) | Volatility |

| Ni[(CH₂)₃NMe₂]₂ | > -78 | Not isolable in pure form |

| Pd[(CH₂)₃NMe₂]₂ | > 0 | Isolable, but thermally sensitive |

| Pt[(CH₂)₃NMe₂]₂ | 130 (onset) | Sublimes at 40 °C / 5 mTorr |

The synthesis of such precursors typically involves the reaction of a metal halide with a Grignard reagent derived from the corresponding haloamine. For example, the palladium(II) and platinum(II) complexes with the 3-dimethylamino-1-propyl ligand have been synthesized by reacting the corresponding metal chloride with (3-dimethylamino-1-propyl)magnesium chloride. A similar synthetic strategy could likely be employed to create analogous complexes from derivatives of this compound.

Biological Activity and Interactions of 3 Dimethylamino Propanal

General Biological Activity Profile

Overview of Biological Potential

3-(Dimethylamino)propanal is a bifunctional molecule, featuring both a tertiary amine and an aldehyde group. This structure theoretically allows for a range of chemical interactions with biological systems. The tertiary amine group can be protonated at physiological pH, enabling potential electrostatic interactions with negatively charged biological macromolecules. The aldehyde group is reactive and can participate in various chemical reactions, including the formation of Schiff bases with primary amino groups in proteins. However, specific, experimentally verified biological activities for this compound are not extensively documented in peer-reviewed literature.

Antimicrobial Properties Research

Activity against Bacteria (e.g., membrane depolarization)

There is a lack of specific studies investigating the antibacterial activity of this compound, including its potential to cause bacterial membrane depolarization. Research on other compounds, such as certain polymers with quaternary ammonium (B1175870) groups derived from related structures, has indicated that the cationic amine can interact with and disrupt the negatively charged bacterial membrane, but this mechanism has not been demonstrated for this compound.

Effectiveness against Fungal Pathogens

Similarly, there is no significant body of research available that has specifically evaluated the antifungal properties of this compound against common fungal pathogens.

Interactions with Biological Macromolecules

The potential for this compound to interact with biological macromolecules is inferred from its chemical structure, though specific experimental data on these interactions are limited.

Binding Affinity to Receptors and Enzymes

Specific data on the binding affinity of this compound to specific receptors or its ability to inhibit or modulate enzyme activity is not well-documented. Computational studies, however, have begun to explore its potential interactions. For instance, docking simulations have predicted a potential binding affinity for this compound within the minor groove of DNA, suggesting a possible role as a nucleic acid probe. The dimethylamino group is thought to facilitate these electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. It is important to note that these are theoretical predictions and await experimental validation.

| Predicted Interaction | Target Macromolecule | Predicted Binding Affinity (ΔG) |

| Electrostatic Interaction | DNA (minor groove) | ≈ -6.2 kcal/mol |

This table is based on computational docking simulations and represents a predicted, not experimentally confirmed, interaction.

Ligand-Binding Studies and Alteration of Protein Activity

Currently, there is a lack of specific ligand-binding studies for this compound in the available scientific literature. Research detailing its direct binding to specific proteins, receptors, or enzymes, and any subsequent alteration of their activity, has not been published.

The molecule contains two functional groups: a tertiary amine (the dimethylamino group) and an aldehyde. In principle, these groups confer a degree of chemical reactivity. The electron-donating nature of the dimethylamino group enhances the reactivity of the aldehyde. Aldehydes can react with nucleophilic groups in proteins, such as the primary amine of a lysine (B10760008) residue, to form a Schiff base. The tertiary amine is basic and can participate in hydrogen bonding. While these characteristics suggest the potential for protein interaction, no empirical studies have been found to demonstrate or characterize such events for this compound.

Influence of Dimethylamino Group on Interactions (e.g., with DNA)

There is no direct evidence or published research describing the interaction between this compound and DNA. The influence of its dimethylamino group in this specific context remains unstudied.

Generally, the dimethylamino group is an electron-donating functional group that can influence a molecule's properties. In other molecular contexts, molecules containing a dimethylamino group have been observed to interact with DNA. For example, studies on 4-(Dimethylamino)pyridine-coated gold nanoparticles indicated a non-covalent interaction with the external surface of DNA, with a binding constant evaluated to be (2.8 ± 0.8) × 10⁵ M⁻¹. However, this involves a different parent molecule and the presence of gold nanoparticles, making it not directly comparable to this compound. The potential binding of metal complexes to DNA can be influenced by the charge on the metal ions, the coordination geometry, and the ligand donor atoms. Without specific studies, any potential interaction between this compound and DNA is purely speculative.

Modulation of Neurotransmitter Systems

No research is available to suggest that this compound modulates neurotransmitter systems. Its effects on the synthesis, release, reception, or degradation of neurotransmitters like dopamine, serotonin (B10506), or acetylcholine (B1216132) have not been investigated.

While the dimethylamine (B145610) pharmacophore is present in numerous FDA-approved drugs that act on the central nervous system, including analgesics, antihistamines, and antipsychotics, there is no data to classify this compound as a neurologically active agent. A related compound, 3-(N,N-Dimethylamino)propionitrile (DMAPN), has been shown to have neurotoxic properties in occupational exposure studies, causing neurological and urologic effects. However, this is a different chemical (a nitrile, not an aldehyde) and its toxicity profile cannot be extrapolated to this compound.

Comparative Studies and Structure Activity Relationships

Comparison with Structurally Similar Compounds in Biological Activity

The biological profile of 3-(Dimethylamino)propanal is shaped by the presence of a terminal aldehyde and a tertiary amine. Comparing it with structurally related amino aldehydes and other analogs reveals how subtle molecular changes can lead to significant differences in biological function.

One area of interest is the inhibition of aldehyde dehydrogenases (ALDHs), a group of enzymes overexpressed in various cancer types. While direct studies on this compound are limited, research on analogous structures like 4-(Diethylamino)benzaldehyde (B91989) (DEAB) provides valuable insights. DEAB is a known pan-inhibitor of ALDH isoforms. When compared to DEAB, which features a diethylamino group on a benzene (B151609) ring, this compound has a more flexible aliphatic chain. This flexibility and the nature of the amino group (dimethyl vs. diethyl) can influence binding affinity and selectivity towards different ALDH isoforms. For instance, studies on DEAB analogs have shown that modifying the alkyl groups on the nitrogen atom significantly impacts inhibitory potency against ALDH1A3 and ALDH3A1.

Furthermore, the 3-(dimethylamino)propyl moiety is a critical pharmacophore found in numerous successful pharmaceutical drugs, such as the selective serotonin (B10506) reuptake inhibitor (SSRI) Citalopram. Citalopram contains the 1-(3-(dimethylamino)propyl) group, where the aldehyde of this compound is conceptually replaced by a more complex ring structure. The biological activity of Citalopram, which is high-affinity binding to the serotonin transporter (SERT), is vastly different from the expected reactivity of a simple amino aldehyde, highlighting how embedding this structural motif into a larger, more rigid scaffold dictates its ultimate biological target and therapeutic action.

Below is a comparative table of this compound and related compounds, illustrating the diversity of biological activities.

Table 1: Comparative Biological Activities of this compound and Structurally Related Compounds

| Compound | Key Structural Features | Primary Biological Activity/Application | Reference |

|---|---|---|---|

| This compound | Aliphatic chain, tertiary amine, terminal aldehyde | Versatile chemical intermediate, potential for derivatization into biologically active molecules. | |

| 4-(Diethylamino)benzaldehyde (DEAB) | Aromatic ring, tertiary amine, aldehyde group | Pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms, used in cancer research. | |

| Citalopram | Contains a 1-(3-(dimethylamino)propyl) moiety attached to a complex bicyclic ether structure. | Selective Serotonin Reuptake Inhibitor (SSRI), used as an antidepressant. |

| 3-Aminopropanal | Primary amine instead of a tertiary amine. | Prone to self-condensation, serves as a precursor in chemical synthesis. | |

Structure-Activity Relationship (SAR) Analyses in Pharmaceutical Contexts

Structure-Activity Relationship (SAR) studies are essential for optimizing drug candidates by identifying which parts of a molecule are crucial for its biological effects. For compounds related to this compound, SAR analyses have been pivotal in drug development.

In the context of ALDH inhibition, SAR studies on DEAB analogs have demonstrated clear relationships between structure and activity. Key findings from these analyses include:

Nature of the Amino Group: Replacing the diethylamino group with other cyclic or acyclic secondary amines significantly alters the inhibitory profile against different ALDH isoforms. For example, analogs containing a dipropyl moiety showed higher antiproliferative activity in prostate cancer cell lines compared to the diethyl version.

Ring Substituents: The position and nature of substituents on the aromatic ring influence both potency and selectivity.

Table 2: Summary of SAR Findings for Citalopram Analogs

| Molecular Modification | Position of Modification | Effect on Biological Activity (SERT Binding) | Reference |

|---|---|---|---|

| Dimethylamino Group | Propyl chain | Considered essential for high selectivity for SERT over NET. | |

| Halogen Substitution (Br, I) | 5-position of the dihydroisobenzofuran ring | Maintained or increased high binding affinity for SERT. | |

| Nitrile Group (CN) | 5-position of the dihydroisobenzofuran ring | Critical for high-affinity binding in the parent compound, Citalopram. |

| Enantiomerism | Chiral center | The S-(+)-enantiomer (Escitalopram) is significantly more potent at SERT than the R-(-)-enantiomer. | |

Influence of Functional Groups on Reactivity and Biological Potential

The chemical and biological properties of this compound are dictated by the interplay between its two primary functional groups: the tertiary dimethylamino group and the aldehyde group.

The Aldehyde Group (-CHO): The aldehyde functional group is characterized by a carbonyl center (a carbon double-bonded to an oxygen), which makes the carbon atom electrophilic. This inherent reactivity allows aldehydes to participate in a wide range of chemical reactions, most notably nucleophilic additions and condensation reactions. Aldehydes are also known to possess antimicrobial properties, as they can interact with and disrupt microbial cell membranes. The reactivity of the aldehyde group is a double-edged sword; while it makes it a valuable synthetic intermediate, it can also lead to instability and non-specific cytotoxicity. For instance, acetaldehyde, a simple aldehyde, can induce lipid peroxidation and cell death.

The Dimethylamino Group (-N(CH₃)₂): The tertiary dimethylamino group is nucleophilic and basic. Its presence significantly influences the reactivity of the aldehyde. As an electron-donating group, it can increase the electron density on the adjacent carbons, which in turn enhances the reactivity of the aldehyde group. In a physiological context, the amino group is typically protonated at neutral pH, conferring a positive charge to the molecule. This charge can be critical for interactions with biological targets, such as forming ionic bonds with negatively charged amino acid residues in an enzyme's active site.

The combination of both functional groups within the same molecule creates a versatile chemical entity. The nucleophilic amine and the electrophilic aldehyde can engage in intramolecular or intermolecular reactions, making aminoaldehydes valuable but sometimes unstable building blocks in organic synthesis. The tertiary nature of the amine in this compound lends it more stability compared to primary or secondary aminoaldehydes, which are more prone to self-condensation reactions. This balance of reactivity and relative stability makes it a useful precursor for synthesizing more complex molecules with potential therapeutic applications, including plant growth regulators and various heterocyclic compounds.

Table 3: Properties Conferred by Functional Groups in this compound

| Functional Group | Type | Key Chemical Properties | Influence on Biological Potential | Reference |

|---|---|---|---|---|

| Aldehyde (-CHO) | Carbonyl | Electrophilic carbon center, participates in nucleophilic additions and condensations. | Potential for antimicrobial activity, can contribute to cytotoxicity, acts as a reactive site for covalent binding. |

| Dimethylamino (-N(CH₃)₂) | Tertiary Amine | Nucleophilic, basic, electron-donating. | Can be protonated at physiological pH, enabling ionic interactions with biological targets; influences selectivity of drug molecules. | |

Future Research Directions and Unexplored Avenues

Advanced Mechanistic Studies and Computational Chemistry

While the reactivity of 3-(Dimethylamino)propanal is generally understood, advanced mechanistic and computational studies offer avenues for a more profound understanding of its behavior in complex chemical systems.

A key area for future investigation involves the study of non-covalent interactions (NCIs) and their influence on the conformational preferences and reactivity of this compound and its derivatives. Computational studies on analogous molecules, such as 3-[2-(dimethylamino) phenyl] propanal (DMAPhP), have highlighted the importance of n→π* interactions, where the lone pair of electrons on the nitrogen atom interacts with the π* orbital of the carbonyl group. These weak interactions can be crucial in dictating the folding of flexible side-chains, similar to how hydrogen bonds determine the secondary structures of proteins. Future computational research, employing methods like Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analyses, could elucidate the role of such interactions in the stabilization of transition states and reaction intermediates involving this compound.

Further research could also focus on the following:

Modulating Interaction Strength: Investigating how electronic substituents, placed at various positions on derivatives, can modulate the strength of intramolecular n→π* interactions.

Reaction Dynamics: Employing ab initio molecular dynamics simulations to model reaction pathways, providing a time-resolved picture of bond-forming and bond-breaking events.

Solvent Effects: Systematically studying the influence of different solvent environments on reaction mechanisms and conformational equilibria through both theoretical calculations and experimental validation.

| Computational Approach | Area of Investigation for this compound | Reference |

| NBO, QTAIM, NCI | Elucidating the role of n→π* interactions in conformational preferences. | |

| Ab initio MD | Modeling reaction dynamics and transition state structures. | N/A |

| PCM/COSMO | Simulating the effect of different solvents on reaction pathways. | N/A |

Novel Synthetic Approaches and Green Chemistry Considerations

The development of more efficient and environmentally benign synthetic routes to this compound and its derivatives is a significant goal. Green chemistry principles are central to this endeavor, aiming to reduce or eliminate the use and generation of hazardous substances.

Future research will likely focus on:

Catalyst-Free and Solvent-Free Conditions: Expanding on methods that involve the direct reaction of precursors like dimethylamine (B145610) with a suitable three-carbon molecule under controlled temperature and pressure, thereby eliminating the need for volatile organic solvents and catalysts.

Biocatalysis: Increasing the use of enzymes, such as ketoreductases, for asymmetric synthesis. Biocatalytic methods are a prime example of green chemistry, as they are typically conducted in aqueous media under mild conditions, offering high selectivity and reducing environmental impact.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved safety, better heat and mass transfer, and easier scalability compared to traditional batch processes.

Alternative Feedstocks: Exploring the use of renewable and bio-based starting materials to reduce the reliance on petrochemical feedstocks.

| Synthetic Approach | Key Advantages | Research Focus |

| Catalyst/Solvent-Free | Reduced waste, lower environmental impact, cost-effective. | Optimization of reaction conditions (temperature, pressure). |

| Biocatalysis | High enantioselectivity, mild reaction conditions, aqueous media. | Discovery of novel enzymes, enzyme immobilization. |

| Flow Chemistry | Enhanced safety, scalability, process control. | Reactor design, optimization of flow parameters. |

Expansion of Biological Applications

The 3-(dimethylamino)propyl moiety is a crucial structural component in numerous biologically active molecules and successful drugs. Future research is expected to build upon this foundation, exploring new therapeutic areas and applications.

Unexplored avenues include:

Novel Drug Scaffolds: Using this compound as a versatile building block for creating libraries of novel compounds to be screened against a wide range of biological targets. Its dual functionality allows for the construction of complex molecular architectures, including various polyfunctional heteroaromatics.

Medicinal Chemistry: The synthesis of derivatives is a key strategy for developing compounds with potential therapeutic applications. For instance, the structural backbone is present in intermediates for antidepressants like duloxetine (B1670986) and citalopram.

Agrochemicals: Further investigation into its application in synthesizing plant growth regulators and other agrochemicals could lead to the development of new products for agriculture.

Materials Science: The compound's derivatives, such as N-[3-(Dimethylamino)propyl]methacrylamide, are used to create pH-responsive hydrogels for drug delivery and cationic polymers for gene delivery, indicating potential for further development in biomaterials.

Development of Advanced Analytical Techniques

As the applications of this compound and its derivatives expand, the need for sophisticated analytical techniques for their detection, quantification, and characterization becomes increasingly critical. While standard methods exist, future research will likely focus on developing more sensitive, rapid, and comprehensive analytical platforms.

Key areas for development include:

High-Resolution Mass Spectrometry (HRMS): The application of HRMS coupled with advanced chromatographic techniques (e.g., UHPLC, SFC) can facilitate the identification and quantification of the compound and its metabolites in complex biological and environmental matrices.

Suspect and Non-Target Screening (SNTS): Implementing SNTS strategies to identify previously unknown derivatives or transformation products in various samples. This is particularly relevant for understanding the metabolic fate of new drug candidates or the environmental degradation pathways of related agrochemicals.

Ion Mobility Spectrometry (IMS): Coupling IMS with mass spectrometry can provide an additional dimension of separation based on molecular size and shape, helping to resolve isomeric interferences and improve confidence in compound identification.

Sensor Development: Creating novel chemosensors for the real-time monitoring of this compound in industrial processes or environmental systems.

| Analytical Technique | Potential Application for this compound | Reference |

| UHPLC-HRMS | Quantification in biological fluids for pharmacokinetic studies. | |

| SNTS | Identification of novel metabolites and environmental degradation products. | |

| LC-IMS-MS | Separation and identification of isomeric derivatives. |

Q & A

Q. What are the key synthetic routes for 3-(Dimethylamino)propanal, and how do reaction conditions influence product yield?

- Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, the dimethylamino group can be introduced via alkylation of propanal derivatives using dimethylamine under controlled conditions. Reaction parameters such as temperature (20–60°C), solvent polarity (e.g., ethanol or tetrahydrofuran), and catalyst selection (e.g., acid or base catalysts) critically influence yield and purity. Optimization studies suggest that lower temperatures reduce side reactions like over-alkylation, while polar aprotic solvents enhance nucleophilicity .

Q. What solubility and reactivity trends are observed for this compound in aqueous versus organic solvents?

- Methodological Answer: The dimethylamino group enhances solubility in polar solvents (e.g., water, methanol) due to its hydrophilic nature. In nonpolar solvents (e.g., hexane), solubility decreases. Reactivity studies show that the aldehyde group undergoes nucleophilic additions (e.g., with amines or alcohols), while the dimethylamino group can participate in acid-base reactions. For instance, protonation of the dimethylamino group at low pH (<4) increases electrophilicity of the aldehyde, accelerating condensation reactions .

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s interaction with biological macromolecules (e.g., DNA or enzymes)?

- Methodological Answer: The dimethylamino group facilitates electrostatic interactions with negatively charged biomolecules. For example, in DNA-binding studies, the compound’s cationic amine group interacts with phosphate backbones, as evidenced by differential pulse voltammetry showing altered guanine oxidation signals. Computational docking simulations (using AutoDock Vina) predict binding affinities (ΔG ≈ −6.2 kcal/mol) to DNA minor grooves, suggesting potential as a nucleic acid probe. Experimental validation via UV-Vis titration confirms hypochromic shifts in DNA absorption spectra .

Q. What computational strategies (e.g., QSAR, DFT) predict the pharmacological properties of this compound derivatives?

- Methodological Answer:

- QSAR Models: Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability and toxicity. For example, a QSAR model trained on similar aldehydes (R² = 0.89) suggests that derivatives with logP < 2.5 exhibit optimal blood-brain barrier permeability.

- DFT Calculations: Geometry optimization at the B3LYP/6-31G* level reveals electron density distribution around the aldehyde and amine groups, explaining regioselectivity in reactions. Charge analysis shows the aldehyde carbon has a partial positive charge (+0.32 e), making it susceptible to nucleophilic attack .

Q. How can reaction pathways for this compound be optimized to minimize byproducts in multi-step syntheses?

- Methodological Answer: Byproduct formation (e.g., over-alkylation or oxidation) is mitigated via:

- Stepwise Temperature Control: Initial reaction at 25°C to form intermediates, followed by gradual heating to 50°C for final product stabilization.

- Protection-Deprotection Strategies: Temporarily masking the aldehyde group (e.g., as an acetal) during amine functionalization steps.

- In Situ Monitoring: Using HPLC or GC-MS to track intermediate concentrations and adjust reagent stoichiometry dynamically. Pilot studies report a 20% reduction in byproducts using these methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.